molecular formula C24H34O4 B1255249 Macrolactin N

Macrolactin N

Cat. No. B1255249
M. Wt: 386.5 g/mol
InChI Key: RSTZNFQDRKJJEI-VQFWTTNISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macrolactin N is a natural product found in Bacillus with data available.

Scientific Research Applications

1. Antibacterial Agent Macrolactin N, derived from Bacillus subtilis, shows potential as an antibacterial agent. It has been found to inhibit Staphylococcus aureus peptide deformylase with an IC50 value of 7.5 µM. Additionally, it displays antibacterial activity against Escherichia coli and S. aureus (Yoo et al., 2006).

2. Binding Mode Analysis The binding mechanism of macrolactin N to peptide deformylase was investigated using molecular docking and molecular dynamics simulations. This research provides insights into the potential for designing more effective peptide deformylase inhibitors (Gao et al., 2013).

3. Impact on Soil Microbial Community A study on macrolactin's impact on the soil bacterial community showed that its continuous application reduced the α-diversity of the soil bacterial community and altered the relative abundance of various microbes. It also affected the gene encoding polyketide synthase, which is responsible for macrolactin production (Yuan et al., 2016).

4. Enhanced Production Techniques Research has been conducted on enhancing the production of macrolactin A using a marine bacterium. This involved optimizing the fermentation process, which could have applications in pharmaceuticals due to its anti-infectious and antiviral activity (Chen et al., 2013).

5. Potential as SARS-CoV-2 Inhibitor Macrolactin A has been identified as a potential inhibitory agent for SARS-CoV-2 Mpro through in silico screening. This suggests its potential application in developing therapeutic drugs against COVID-19, pending further in vitro and in vivo validations (Bharadwaj et al., 2021).

6. Anti-Angiogenic and Anti-Cancer Properties Macrolactin A and its derivatives have been studied for their anti-angiogenic activities. They showed potential in inhibiting angiogenesis and cancer cell invasion, making them valuable candidates for treating diseases associated with abnormal angiogenesis and cancer (Kang et al., 2012).

7. Diverse Biological Activities Macrolactins are known for a range of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor activities. They are particularly noted for their antibiotic activity against clinically relevant pathogens (Ortiz & Sansinenea, 2019).

properties

Product Name

Macrolactin N

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(3Z,5E,8S,9E,11Z,19E)-8-hydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione

InChI

InChI=1S/C24H34O4/c1-21-15-9-4-2-5-10-16-22(25)17-11-6-3-7-12-18-23(26)19-13-8-14-20-24(27)28-21/h2-3,5,7-8,12-14,18,20-21,23,26H,4,6,9-11,15-17,19H2,1H3/b5-2+,7-3-,13-8+,18-12+,20-14-/t21?,23-/m1/s1

InChI Key

RSTZNFQDRKJJEI-VQFWTTNISA-N

Isomeric SMILES

CC1CCC/C=C/CCC(=O)CCC/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O

Canonical SMILES

CC1CCCC=CCCC(=O)CCCC=CC=CC(CC=CC=CC(=O)O1)O

synonyms

macrolactin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrolactin N
Reactant of Route 2
Macrolactin N
Reactant of Route 3
Macrolactin N
Reactant of Route 4
Macrolactin N
Reactant of Route 5
Macrolactin N
Reactant of Route 6
Macrolactin N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.